Ethyl 4,5,6,7-tetrahydroazepino[3,2,1-hi]indole-1-carboxylate
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Overview
Description
Ethyl 4,5,6,7-tetrahydroazepino[3,2,1-hi]indole-1-carboxylate is a complex organic compound with the molecular formula C15H17NO2 and a molecular weight of 243.3 g/mol . This compound is part of the indole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,5,6,7-tetrahydroazepino[3,2,1-hi]indole-1-carboxylate typically involves cycloaddition reactions, which are atom-economical and considered green reactions . One common method involves the use of indole as a building block in cycloaddition reactions to construct the azepinoindole framework . The reaction conditions often include the use of catalysts such as phosphoric acid and various dienes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The use of scalable and efficient cycloaddition reactions would be essential for industrial production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5,6,7-tetrahydroazepino[3,2,1-hi]indole-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Ethyl 4,5,6,7-tetrahydroazepino[3,2,1-hi]indole-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 4,5,6,7-tetrahydroazepino[3,2,1-hi]indole-1-carboxylate involves its interaction with various molecular targets and pathways. The indole moiety is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The specific pathways involved depend on the particular application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives such as:
- 4,5,6,7-tetrahydroazepino[3,2,1-hi]indole-1-carboxylic acid ethyl ester
- 8-Ethyl-4,5,6,7-tetrahydro-10-isopropylazepino[3,2,1-hi]indole
Uniqueness
Ethyl 4,5,6,7-tetrahydroazepino[3,2,1-hi]indole-1-carboxylate is unique due to its specific structural features and the presence of the ethyl ester group, which can influence its reactivity and biological activity . This compound’s unique structure allows it to participate in a variety of chemical reactions and interact with different biological targets, making it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
152712-40-8 |
---|---|
Molecular Formula |
C15H17NO2 |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
ethyl 1-azatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraene-3-carboxylate |
InChI |
InChI=1S/C15H17NO2/c1-2-18-15(17)13-10-16-9-4-3-6-11-7-5-8-12(13)14(11)16/h5,7-8,10H,2-4,6,9H2,1H3 |
InChI Key |
DKTKZEDDLPYXAW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN2CCCCC3=C2C1=CC=C3 |
Origin of Product |
United States |
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